Dichlorofluoromethane, also known as dichlorodifluoromethane or by its commercial name Freon 12, is a chlorofluorocarbon compound with the chemical formula . It is a colorless, odorless gas at room temperature and is primarily used as a refrigerant and aerosol propellant. The compound is produced through the reaction of carbon tetrachloride with hydrogen fluoride, typically in the presence of a catalyst such as antimony pentachloride. Its critical temperature is 178.5 °C, and it has a boiling point of -21.6 °F at standard atmospheric pressure .
Dichlorofluoromethane is considered a hazardous substance due to several factors:
Dichlorofluoromethane exhibits significant biological activity primarily due to its toxicity. Inhalation can lead to symptoms such as dizziness, light-headedness, and potential narcosis at high concentrations (≥10% in air) . Its toxicity profile is comparable to that of chloroform, making it a hazardous substance in environments where exposure may occur. The compound does not have any beneficial biological roles and is primarily viewed as a toxic environmental contaminant.
The synthesis of dichlorofluoromethane is typically achieved through halogenation reactions:
Historically, dichlorofluoromethane was widely used in various applications:
Studies on the interactions of dichlorofluoromethane reveal its reactivity with various substances:
Dichlorofluoromethane shares similarities with several other halogenated compounds. Here’s a comparison highlighting its uniqueness:
Compound Name | Formula | Ozone Depletion Potential | Main Uses |
---|---|---|---|
Dichlorofluoromethane | 0.04 | Refrigerant, aerosol propellant | |
Trichlorofluoromethane | 0.8 | Refrigerant | |
Chlorodifluoromethane | 0.05 | Refrigerant | |
Tetrafluoromethane | 0 | Insulating gas | |
Dichloroethylene | 0 | Solvent |
Dichlorofluoromethane is unique due to its specific combination of chlorine and fluorine atoms, which gives it distinct physical properties and environmental impacts compared to similar compounds. Its phase-out reflects growing environmental awareness regarding ozone depletion caused by chlorofluorocarbons .
Dichlorofluoromethane possesses a tetrahedral molecular geometry, which is characteristic of carbon compounds with sp³ hybridization [17]. The central carbon atom forms single covalent bonds with one hydrogen atom, one fluorine atom, and two chlorine atoms [9]. This arrangement results in a three-dimensional structure with specific bond angles and lengths that influence the compound's overall properties [17] [20].
The bond lengths in dichlorofluoromethane reflect the atomic radii and electronegativity differences between the constituent atoms. The carbon-chlorine (C-Cl) bond length is approximately 1.74 Å, while the carbon-fluorine (C-F) bond length is shorter at approximately 1.35 Å due to fluorine's smaller atomic radius and higher electronegativity [20]. The carbon-hydrogen (C-H) bond measures approximately 1.09 Å, which is typical for sp³ hybridized carbon-hydrogen bonds [17] [20].
The bond angles in dichlorofluoromethane deviate slightly from the ideal tetrahedral angle of 109.5°. The chlorine-carbon-chlorine (Cl-C-Cl) bond angle is approximately 112°, which is larger than the ideal tetrahedral angle due to the greater steric repulsion between the larger chlorine atoms [19] [20]. Conversely, the fluorine-carbon-hydrogen (F-C-H) bond angle is approximately 108°, slightly smaller than the ideal tetrahedral angle [19].
Table 1: Molecular Structure Parameters of Dichlorofluoromethane
Parameter | Value |
---|---|
Molecular Geometry | Tetrahedral |
Bond Length (C-Cl) | ~1.74 Å |
Bond Length (C-F) | ~1.35 Å |
Bond Length (C-H) | ~1.09 Å |
Bond Angle (Cl-C-Cl) | ~112° |
Bond Angle (F-C-H) | ~108° |
Hybridization of Carbon | sp³ |
The electronegativity differences between carbon and the halogen atoms (fluorine and chlorine) create polar bonds, resulting in an overall molecular dipole moment [9] [17]. The carbon-fluorine bond is particularly polar due to fluorine's high electronegativity (3.98 on the Pauling scale), making it the most electronegative element in the periodic table [17] [19].
Dichlorofluoromethane exhibits distinctive thermodynamic properties that determine its behavior under various temperature and pressure conditions [15] [16].
The phase transition behavior of dichlorofluoromethane is characterized by specific temperature and pressure points at which the compound changes between solid, liquid, and gaseous states [9] [15]. At standard atmospheric pressure (1.013 bar), dichlorofluoromethane melts at -135°C, transitioning from a solid to a liquid state [15] [16]. The compound boils at 8.9°C under the same pressure conditions, converting from a liquid to a gaseous state [16] [18].
The enthalpy changes associated with these phase transitions provide insight into the energy requirements for these processes. The enthalpy of fusion (melting) is estimated to be approximately 5.1 kJ/mol, while the enthalpy of vaporization (boiling) is approximately 20.0 kJ/mol [15] [16]. These values reflect the energy required to overcome the intermolecular forces present in each phase [15].
Table 2: Phase Transition Behavior of Dichlorofluoromethane
Phase Transition | Temperature (°C) | Pressure | Enthalpy Change (kJ/mol) |
---|---|---|---|
Solid to Liquid (Melting) | -135.0 | 1.013 bar (standard pressure) | ~5.1 (estimated) |
Liquid to Gas (Boiling) | 8.9 | 1.013 bar (standard pressure) | ~20.0 (estimated) |
Solid to Gas (Sublimation) | Occurs below triple point | Below triple point pressure | Not applicable |
Critical Point | 178.43 | 51.84 bar | Not applicable |
Triple Point | -135.0 | 1.741×10⁻⁶ bar | Not applicable |
Sublimation, the direct transition from solid to gas, occurs at temperatures and pressures below the triple point of dichlorofluoromethane [15]. The triple point, where all three phases (solid, liquid, and gas) coexist in equilibrium, occurs at -135.0°C and 1.741×10⁻⁶ bar [15] [9].
The critical point of dichlorofluoromethane represents the conditions above which distinct liquid and gas phases no longer exist [6] [7]. Instead, a supercritical fluid with properties intermediate between those of a liquid and a gas is formed [7] [15].
For dichlorofluoromethane, the critical temperature (Tc) is 178.43°C (451.58 K), and the critical pressure (Pc) is 51.84 bar (5.184 MPa) [15] [9]. At these conditions, the critical density (ρc) is 525.12 kg/m³ [15]. The critical volume (Vc), which represents the molar volume at the critical point, is estimated to be approximately 196 cm³/mol [7] [15].
The critical compressibility factor (Zc), calculated as Zc = PcVc/RTc, is approximately 0.27, which is typical for polar molecules [7] [15]. This parameter provides insight into the deviation of dichlorofluoromethane from ideal gas behavior at the critical point [7].
Table 3: Critical Point Parameters of Dichlorofluoromethane
Parameter | Value |
---|---|
Critical Temperature (Tc) | 178.43°C (451.58 K) |
Critical Pressure (Pc) | 51.84 bar (5.184 MPa) |
Critical Density (ρc) | 525.12 kg/m³ |
Critical Volume (Vc) | ~196 cm³/mol (estimated) |
Critical Compressibility Factor (Zc) | ~0.27 (estimated) |
These critical point parameters are essential for understanding the behavior of dichlorofluoromethane under extreme conditions and for designing processes involving this compound [6] [7].
Spectroscopic techniques provide valuable information about the molecular structure and bonding characteristics of dichlorofluoromethane [11] [14]. These techniques include infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, which reveal distinct spectral signatures characteristic of this compound [11] [12].
Infrared spectroscopy is a powerful tool for identifying the functional groups and bonding patterns in dichlorofluoromethane [11] [14]. The IR spectrum of this compound exhibits several characteristic absorption bands corresponding to various vibrational modes of the molecule [11] [21].
The carbon-hydrogen (C-H) stretching vibration appears at approximately 3000 cm⁻¹, which is typical for sp³ hybridized C-H bonds [14] [21]. The carbon-fluorine (C-F) stretching vibration produces a strong absorption band in the range of 1000-1100 cm⁻¹, reflecting the high bond strength and polarity of the C-F bond [11] [14].
The carbon-chlorine (C-Cl) stretching vibrations manifest as strong absorption bands in the fingerprint region of the spectrum [14] [21]. The symmetric C-Cl stretching mode appears at approximately 700-800 cm⁻¹, while the asymmetric stretching mode is observed at approximately 600-700 cm⁻¹ [11] [21].
Table 4: Infrared Absorption Characteristics of Dichlorofluoromethane
Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
---|---|---|
C-H Stretching | ~3000 | Medium |
C-F Stretching | ~1000-1100 | Strong |
C-Cl Symmetric Stretching | ~700-800 | Strong |
C-Cl Asymmetric Stretching | ~600-700 | Strong |
H-C-F Bending | ~1300-1400 | Medium |
H-C-Cl Bending | ~1200-1300 | Medium |
Cl-C-Cl Bending | ~300-400 | Weak |
The bending vibrations of dichlorofluoromethane also produce characteristic absorption bands [14] [21]. The hydrogen-carbon-fluorine (H-C-F) bending mode appears at approximately 1300-1400 cm⁻¹, while the hydrogen-carbon-chlorine (H-C-Cl) bending mode is observed at approximately 1200-1300 cm⁻¹ [14]. The chlorine-carbon-chlorine (Cl-C-Cl) bending vibration produces a weak absorption band at approximately 300-400 cm⁻¹ [11] [21].
High-resolution Fourier transform infrared (FTIR) spectroscopy has been employed to study the fine structure of these absorption bands, revealing rotational-vibrational transitions that provide detailed information about the molecular structure and dynamics of dichlorofluoromethane [11] [21].
Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into the electronic environment of the atoms in dichlorofluoromethane [12] [22]. This technique exploits the magnetic properties of certain nuclei, such as hydrogen-1 (¹H), fluorine-19 (¹⁹F), and carbon-13 (¹³C), to probe the molecular structure [12] [22].
The ¹H NMR spectrum of dichlorofluoromethane exhibits a characteristic signal for the single hydrogen atom at approximately 6-7 parts per million (ppm) relative to tetramethylsilane (TMS) [12] [22]. This signal appears as a doublet due to coupling with the adjacent fluorine atom, with a coupling constant (J(H-F)) of approximately 40-50 Hz [12].
The ¹⁹F NMR spectrum shows a signal at approximately -70 to -80 ppm relative to trichlorofluoromethane (CFCl₃) [22]. This signal appears as a doublet due to coupling with the hydrogen atom, with a coupling constant (J(F-H)) matching that observed in the ¹H NMR spectrum [12] [22].
The ¹³C NMR spectrum displays a signal for the central carbon atom at approximately 70-90 ppm relative to TMS [12] [22]. This signal appears as a doublet of doublets due to coupling with both the hydrogen and fluorine atoms, with coupling constants J(C-H) of approximately 180-200 Hz and J(C-F) of approximately 280-320 Hz [12].
Table 5: Nuclear Magnetic Resonance Signatures of Dichlorofluoromethane
Nucleus | Chemical Shift | Coupling Constants | Characteristic Features |
---|---|---|---|
¹H | ~6-7 ppm (relative to TMS) | J(H-F) ≈ 40-50 Hz, J(H-C) ≈ 180-200 Hz | Doublet due to coupling with F |
¹⁹F | ~-70 to -80 ppm (relative to CFCl₃) | J(F-H) ≈ 40-50 Hz, J(F-C) ≈ 280-320 Hz | Doublet due to coupling with H |
¹³C | ~70-90 ppm (relative to TMS) | J(C-H) ≈ 180-200 Hz, J(C-F) ≈ 280-320 Hz | Doublet of doublets due to coupling with H and F |
³⁵Cl | Not typically measured due to quadrupolar relaxation | Not applicable | Broad signal due to quadrupolar relaxation |
The chlorine-35 (³⁵Cl) nucleus is not typically observed in conventional NMR experiments due to its quadrupolar nature, which leads to rapid relaxation and broad, often undetectable signals [12] [22]. However, specialized techniques can be employed to study the chlorine nuclei in dichlorofluoromethane [12].
Compressed Gas;Irritant